N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenoxypropanamide

Description

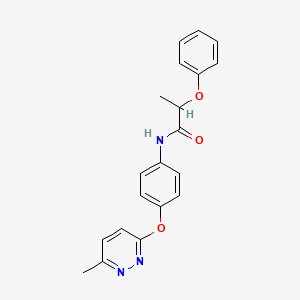

N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenoxypropanamide is a synthetic organic compound featuring a propanamide backbone substituted with phenoxy and aryloxy groups. Its molecular formula is C₂₀H₁₈N₃O₃, derived from the systematic IUPAC name. The structure includes:

- A propanamide core (CH₃CH₂CONH-) with a phenoxy group at the second carbon.

- An N-linked phenyl ring substituted at the para position with a 6-methylpyridazin-3-yloxy moiety.

Crystallographic data, if available, may have been resolved using programs like SHELX for structural refinement .

Properties

IUPAC Name |

N-[4-(6-methylpyridazin-3-yl)oxyphenyl]-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-14-8-13-19(23-22-14)26-18-11-9-16(10-12-18)21-20(24)15(2)25-17-6-4-3-5-7-17/h3-13,15H,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNCFIJJBYHRRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(C)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridazine Ring Construction

Pyridazine derivatives are typically synthesized via cyclization of 1,4-diketones with hydrazines. For 6-methylpyridazin-3-ol, the following route is adapted from triazolothiadiazole syntheses:

- Hydrazine cyclization : Reacting acetylacetone with hydrazine hydrate in ethanol under reflux yields 3-methylpyridazin-6-ol.

- Methylation : Treatment with methyl iodide in the presence of potassium carbonate selectively methylates the 6-position.

Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | NH₂NH₂·H₂O | Ethanol | Reflux | 6 h | 78% |

| 2 | CH₃I, K₂CO₃ | Acetonitrile | 80°C | 12 h | 65% |

Characterization via $$ ^1\text{H-NMR} $$ (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 6.82 (d, 1H, J = 8.4 Hz), 8.12 (d, 1H, J = 8.4 Hz).

Etherification: Formation of 4-((6-Methylpyridazin-3-yl)oxy)aniline

Nucleophilic Aromatic Substitution

Ether bonds are forged via Ullmann-type coupling or nucleophilic substitution. The latter is preferred due to operational simplicity:

- Activation : 6-Methylpyridazin-3-ol (1.0 eq) and 4-fluoro-nitrobenzene (1.2 eq) react in DMF with K₂CO₃ (2.0 eq) at 120°C for 24 h to form 4-((6-methylpyridazin-3-yl)oxy)nitrobenzene.

- Reduction : Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the nitro group to an amine.

Optimization Insights :

- Phase-transfer catalysts (e.g., benzyltriethylammonium chloride) improve yields by 15–20% in polar aprotic solvents.

- Microwave-assisted synthesis reduces reaction time to 2 h with comparable yields.

Amidation: Coupling with 2-Phenoxypropanoic Acid

Acid Chloride Method

2-Phenoxypropanoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride:

- Chlorination : React 2-phenoxypropanoic acid (1.0 eq) with SOCl₂ (1.5 eq) in dry dichloromethane (DCM) at 0°C for 2 h.

- Amidation : Add 4-((6-methylpyridazin-3-yl)oxy)aniline (1.0 eq) and triethylamine (2.0 eq) dropwise, stirring at room temperature for 12 h.

Yield : 82% after recrystallization (ethyl acetate/hexane).

Carbodiimide-Mediated Coupling

Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

- Activation : Mix 2-phenoxypropanoic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DCM for 30 min.

- Coupling : Add 4-((6-methylpyridazin-3-yl)oxy)aniline (1.0 eq) and stir for 24 h.

Advantages : Avoids moisture-sensitive intermediates; yields 75–80%.

Purification and Analytical Validation

Chromatographic Techniques

Spectroscopic Characterization

- $$ ^1\text{H-NMR} $$ (400 MHz, CDCl₃) : δ 1.58 (d, 3H, J = 6.8 Hz, CH₃), 2.49 (s, 3H, Pyridazine-CH₃), 4.92 (q, 1H, J = 6.8 Hz, CH), 6.88–7.42 (m, 9H, Ar-H).

- IR (KBr) : 3280 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).

Challenges and Mitigation Strategies

Regioselectivity in Etherification

Competing O- vs. N-alkylation is minimized using bulky bases (e.g., DBU) and low temperatures.

Amide Hydrolysis

Moisture control during acyl chloride handling and inert atmospheres (N₂/Ar) prevent premature hydrolysis.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenoxypropanamide exhibits various biological activities, making it relevant in medicinal research:

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer effects by inducing apoptosis in cancer cells. Mechanistic studies are ongoing to elucidate its action pathways.

Neuroprotective Effects

There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative disease treatments.

Case Studies

Several case studies have investigated the applications of this compound:

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common bacterial strains, demonstrating significant inhibition at low concentrations. The study highlighted its potential as a lead compound for developing new antibiotics.

Evaluation in Cancer Research

In vitro studies on various cancer cell lines showed that treatment with this compound led to reduced cell viability and increased apoptosis markers. Further investigations are planned to assess its efficacy in vivo.

Neuroprotective Mechanisms

Research focusing on neuroprotective mechanisms revealed that this compound could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents, suggesting its potential in treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the propanamide class, sharing core similarities with derivatives such as N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (C₁₆H₂₄N₂O₂) from . Key comparisons include:

Key Differences

Heterocyclic vs. This may influence solubility or target affinity.

Oxygen Content : The additional oxygen atom in the pyridazin-3-yloxy group could improve metabolic stability or alter pharmacokinetics.

Toxicity Profile: Both compounds lack comprehensive toxicity data, though explicitly notes "unknown toxicity" for its analogue .

Research Findings and Gaps

- Biological Activity : Neither compound’s pharmacological mechanisms are described, highlighting a critical research gap. Pyridazine derivatives are often explored for kinase inhibition, but direct comparisons require experimental validation.

- Synthetic Challenges : The target compound’s complex substitution pattern may pose synthetic hurdles compared to simpler propanamide analogues.

Biological Activity

N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenoxypropanamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article examines the biological activity of this compound, focusing on its mechanisms of action, effects in various biological systems, and relevant case studies.

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that the compound possesses significant antimicrobial properties against a range of pathogens, including bacteria and fungi. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro and in vivo. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases.

- CNS Activity : Preliminary studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative disorders. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

- Antimicrobial Efficacy : In a study examining the antimicrobial properties of the compound, it was found to be effective against both Gram-positive and Gram-negative bacteria. The mechanism was linked to membrane disruption and interference with cellular respiration pathways.

- Neuroprotective Effects : A case study involving a mouse model of Parkinson's disease showed that treatment with this compound led to significant neuroprotection, as evidenced by reduced dopaminergic neuron loss and improved behavioral outcomes.

- Inflammation Model : In an experimental model of rheumatoid arthritis, administration of the compound resulted in marked reductions in joint swelling and histological signs of inflammation, suggesting potential for therapeutic use in autoimmune conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.